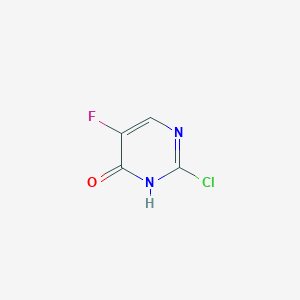

2-Chloro-4-hydroxy-5-fluoropyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-fluoro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTLMXYURUPWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292217 | |

| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-12-4 | |

| Record name | 155-12-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 Hydroxy 5 Fluoropyrimidine and Its Precursors

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalizationjapsonline.com

The synthesis of 2-Chloro-4-hydroxy-5-fluoropyrimidine is a focal point of research due to its role as a key intermediate in the production of pharmaceuticals. The methodologies employed are designed to be efficient and scalable, ensuring high purity of the final product.

De Novo Synthesis Pathwaysresearchgate.net

De novo synthesis, in the context of complex heterocyclic compounds, refers to the construction of the core ring structure from simpler, acyclic precursors. This approach allows for the introduction of desired functional groups at specific positions during the ring formation process.

A prevalent method for the synthesis of chloropyrimidines involves the direct chlorination of the corresponding hydroxypyrimidines. This transformation is frequently accomplished using phosphorus oxychloride (POCl3), often in the presence of a base which can act as a catalyst and an acid scavenger. google.com The base facilitates the reaction, leading to improved yields and more controlled reaction conditions. japsonline.com A solvent-free approach using equimolar amounts of POCl3 and pyridine (B92270) has been shown to be effective for a variety of hydroxylated nitrogen-containing heterocycles, including hydroxypyrimidines. This method is noted for its efficiency, reduced reagent usage, and shorter reaction times compared to conventional protocols that use excess POCl3. nih.gov

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Hydroxypyrimidine | POCl3, Pyridine | 140-160 | 2 | High |

This interactive data table summarizes the general conditions for the base-catalyzed chlorination of hydroxypyrimidines.

5-Fluorouracil (B62378) (5-FU) is a critical starting material for the synthesis of many fluorinated pyrimidine derivatives. researchgate.net The process to convert 5-FU to 2,4-dichloro-5-fluoropyrimidine (B19854), a direct precursor to the target molecule, typically involves chlorination with phosphorus oxychloride in the presence of an acid acceptor like N,N-dimethylaniline (DMA). researchgate.net Research has optimized this process by examining the molar ratios of reactants, reaction temperature, and reaction time. The optimal conditions have been identified as a 5-FU to POCl3 ratio of 1:10, a 5-FU to DMA ratio of 1:1.5, a reaction temperature of 114°C, and a reaction time of 2 hours, achieving a maximum yield of 92.2%. researchgate.net

| Parameter | Optimal Condition |

| Molar Ratio (5-FU:POCl3) | 1:10 |

| Molar Ratio (5-FU:DMA) | 1:1.5 |

| Temperature (°C) | 114 |

| Time (h) | 2 |

| Maximum Yield (%) | 92.2 |

This interactive data table presents the optimized process parameters for the synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-Fluorouracil.

Regioselective Chlorination Approachesorgsyn.orggoogle.com

Regioselective chlorination is crucial for the synthesis of specific isomers of chloropyrimidines. This involves controlling the position of chlorination on the pyrimidine ring, which is influenced by the existing substituents and the choice of chlorinating agents and reaction conditions. nih.gov

A specific pathway to obtain 2-hydroxy-4-chloro-5-fluoropyrimidine involves the reaction of 2,5-difluoro-4-chloropyrimidine (B8608999) with a proton acid in the presence of water. This method selectively hydrolyzes the fluorine atom at the 2-position to a hydroxyl group while retaining the chlorine atom at the 4-position, demonstrating a high degree of regioselectivity. This process is a key step in the synthesis of the antifungal and anticancer agent 5-fluorocytosine.

The combination of phosphorus oxychloride (POCl3) and a tertiary amine is a widely used and effective method for the chlorination of hydroxypyrimidines. google.comnih.gov The amine, such as pyridine or N,N-dimethylaniline, not only acts as an acid acceptor but also as a reaction promoter. google.com This combination allows for the conversion of hydroxyl groups to chlorine atoms under relatively controlled conditions. For instance, the reaction of 2-methoxy-5-fluorouracil with POCl3 in the presence of a toluene (B28343) solution of N,N-dimethylaniline, followed by heating, yields 2-methoxy-4-chloro-5-fluoropyrimidine. google.com Similarly, a solvent-free method heats the hydroxy-containing substrate with equimolar POCl3 and one equivalent of pyridine in a sealed reactor. nih.gov This approach is suitable for large-scale preparations and offers high yields and purity of the final chlorinated products. nih.gov

| Reagent System | Substrate | Key Conditions | Product |

| POCl3 / N,N-dimethylaniline | 2-methoxy-5-fluorouracil | Heating to 70°C | 2-methoxy-4-chloro-5-fluoropyrimidine |

| Equimolar POCl3 / Pyridine | Hydroxypyrimidines | Heating to 140°C in a sealed reactor | Chlorinated pyrimidines |

This interactive data table outlines examples of utilizing phosphorus oxychloride and amine catalysts in pyrimidine synthesis.

Hydroxylation and Tautomerism Control at the Pyrimidine-4-position

A critical step in the synthesis of this compound is the introduction of a hydroxyl group at the 4-position of the pyrimidine ring. This transformation is often achieved through the hydrolysis of a suitable precursor, such as 2-chloro-5-fluoropyrimidine (B20137). The resulting product exists in a tautomeric equilibrium between the keto and enol forms, which has significant implications for its subsequent reactivity.

Conversion of 2-Chloro-5-fluoropyrimidine to this compound

The conversion of 2-chloro-5-fluoropyrimidine to this compound is typically accomplished through hydrolysis. nih.govgoogle.com This reaction can be performed under either acidic or alkaline conditions, with the choice of catalyst influencing the reaction rate and selectivity. nih.govgoogle.com

Acidic Hydrolysis: In an acidic medium, protonation of a ring nitrogen atom facilitates nucleophilic attack by water at the 4-position. Common acids employed for this purpose include hydrochloric acid, sulfuric acid, and phosphoric acid. guidechem.com The reaction temperature is a critical parameter and is generally maintained between 25°C and 95°C to ensure a reasonable reaction rate without promoting side reactions. guidechem.com

Alkaline Hydrolysis: Alternatively, alkaline hydrolysis can be employed, utilizing bases such as sodium hydroxide (B78521) or potassium hydroxide. google.com The reaction proceeds via direct nucleophilic substitution of a leaving group at the 4-position by a hydroxide ion. Similar to acidic hydrolysis, temperature control is crucial for optimizing the yield and purity of the product. guidechem.com

A general synthetic route is outlined below:

2-Chloro-5-fluoropyrimidine is subjected to hydrolysis to yield this compound.

The following table summarizes typical reaction conditions for the hydrolysis of 2-chloro-5-fluoropyrimidine:

| Hydrolysis Type | Reagents | Temperature Range (°C) |

| Acidic | HCl, H₂SO₄, H₃PO₄ | 25 - 95 |

| Alkaline | NaOH, KOH | 25 - 95 |

Examination of Keto-Enol Tautomerism and its Implications for Reactivity

This compound exists as a mixture of two tautomeric forms: the keto form (2-chloro-5-fluoro-pyrimidin-4(3H)-one) and the enol form (2-chloro-5-fluoro-4-hydroxypyrimidine). nih.govresearchgate.net The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH.

Keto-enol tautomerism of this compound.

In many hydroxypyrimidines, the keto form is the predominant tautomer in the solid state and in polar solvents due to the greater stability of the amide group. nih.govresearchgate.net Intermolecular hydrogen bonding in the solid state further favors the keto tautomer. chemtube3d.comchemtube3d.com However, the enol form can be stabilized by intramolecular hydrogen bonding or by solvents that can act as hydrogen bond donors or acceptors.

The tautomeric equilibrium has a profound effect on the reactivity of the compound. mdpi.com The keto form possesses an electrophilic carbonyl carbon and acidic N-H protons, making it susceptible to nucleophilic attack at the carbonyl group and deprotonation at the nitrogen. The enol form, on the other hand, has a nucleophilic α-carbon and an acidic hydroxyl group, rendering it reactive towards electrophiles at the α-carbon and susceptible to deprotonation of the hydroxyl group. mdpi.com This dual reactivity must be carefully considered when designing subsequent synthetic steps.

Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity of this compound is paramount for its use in pharmaceutical applications. A combination of purification techniques is often employed to remove unreacted starting materials, byproducts, and other impurities.

Initial purification often involves filtration to remove any solid impurities after the reaction is complete. guidechem.com In some synthetic procedures, decolorization using activated carbon is performed to remove colored impurities. google.com

Crystallization is a key technique for obtaining highly pure crystalline solids. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the desired compound while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the compound.

For challenging separations or to achieve the highest purity, High-Performance Liquid Chromatography (HPLC) can be utilized. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for the purification of fluoropyrimidines. nih.gov The mobile phase composition and gradient can be optimized to achieve baseline separation of the target compound from its impurities. Preparative HPLC systems allow for the isolation of larger quantities of the purified compound. warwick.ac.ukymc.co.jp

The following table outlines common purification techniques for this compound:

| Technique | Purpose | Key Considerations |

| Filtration | Removal of solid impurities | Choice of filter medium |

| Decolorization | Removal of colored impurities | Amount of activated carbon, contact time |

| Crystallization | High-purity solid isolation | Solvent selection, cooling rate |

| HPLC | High-resolution separation | Column type, mobile phase composition |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions.

One promising green chemistry approach is the use of microwave-assisted synthesis . nih.govnih.gov Microwave irradiation can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to be carried out in the absence of a solvent. The synthesis of related 2-amino-4-chloro-pyrimidine derivatives has been successfully demonstrated using microwave assistance, suggesting its potential applicability to the synthesis of this compound. nih.govnih.gov

The principles of green chemistry that can be applied to the synthesis of this compound are summarized below:

| Green Chemistry Principle | Application in Synthesis |

| Alternative Energy Sources | Microwave irradiation to reduce reaction times and energy consumption. |

| Use of Safer Solvents | Exploring the use of water or other environmentally benign solvents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Catalysis | Employing catalytic reagents in place of stoichiometric reagents to minimize waste. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 2 Chloro 4 Hydroxy 5 Fluoropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of halogenated pyrimidines. mdpi.com The pyrimidine (B1678525) ring's two nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density of the ring and facilitating the attack of nucleophiles. ossila.com This process typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, a chloride ion). libretexts.org The stability of this intermediate is key to the reaction's feasibility. For pyrimidine systems, the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atoms, which accounts for the high reactivity of chloro- and fluoropyrimidines in SNAr reactions.

Generally, in polychlorinated pyrimidines, the C-4 and C-6 positions are more reactive towards nucleophiles than the C-2 position. stackexchange.com This enhanced reactivity is attributed to the greater stabilization of the Meisenheimer complex when the attack occurs at the C-4 position. stackexchange.com

Amination Reactions at the C-4 Position

Amination is a crucial derivatization strategy for fluorinated chloropyrimidines, often targeting the more reactive C-4 position. These reactions are fundamental in synthesizing various biologically active compounds. The process typically starts with a precursor like 2,4-dichloro-5-fluoropyrimidine (B19854), where the chlorine at C-4 is selectively replaced.

2-Hydroxy-4-amino-5-fluoropyrimidine, also known as 5-fluorocytosine, is a significant antifungal agent. Its synthesis often involves a multi-step process starting from a precursor that allows for selective amination at the C-4 position, followed by the conversion of a substituent at the C-2 position to a hydroxyl group.

One synthetic route begins with 2-methoxy-5-fluorouracil, which is first chlorinated to produce 2-methoxy-4-chloro-5-fluoropyrimidine. google.com This intermediate then undergoes amination, where the C-4 chloro group is displaced by an amino group. The final step involves the hydrolysis of the 2-methoxy group to the desired 2-hydroxy group, yielding 2-hydroxy-4-amino-5-fluoropyrimidine. google.com

Table 1: Reaction Steps for the Synthesis of 2-Hydroxy-4-amino-5-fluoropyrimidine

| Step | Starting Material | Reagents | Product | Reaction Conditions |

|---|---|---|---|---|

| 1. Chlorination | 2-methoxy-5-fluorouracil | Phosphorous oxychloride (POCl₃), N,N-dimethylaniline, Toluene (B28343) | 2-methoxy-4-chloro-5-fluoropyrimidine | Heat to 70°C |

| 2. Amination | 2-methoxy-4-chloro-5-fluoropyrimidine | Ammoniacal liquor | 2-methoxy-4-amino-5-fluoropyrimidine | Temperature of 30-100°C |

This table summarizes a synthetic pathway for 2-hydroxy-4-amino-5-fluoropyrimidine as described in the literature. google.com

The regioselectivity of amination reactions on polychlorinated pyrimidines is a well-documented phenomenon. In molecules like 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C-4 position. nih.gov This preference is primarily governed by electronic factors; the C-4 position is more activated towards nucleophilic attack due to the anisotropic effects of the ring nitrogens. stackexchange.com

For example, the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with various primary and secondary amines demonstrates a strong preference for substitution at the C-4 position. nih.gov The electronegative chlorine atom at C-5 further activates the ortho C-4 position towards nucleophilic attack, which can compensate for potential steric hindrance. nih.gov While steric hindrance from bulky nucleophiles can influence the reaction rate, the inherent electronic preference for the C-4 position often dictates the major product isomer. nih.gov

The reaction of chloropyrimidines with ammonia, as well as primary and secondary amines, is a versatile method for introducing a wide range of amino functionalities. These reactions are typically conducted in a suitable solvent, and in the case of primary or secondary amines, a non-nucleophilic base is often added to scavenge the HCl generated during the reaction. nih.gov

Studies on 5-chloro-2,4,6-trifluoropyrimidine show that it reacts with a variety of amines, including ammonia, benzylamine, and morpholine, to yield the corresponding 4-amino derivatives as the major products. nih.govresearchgate.net The reactions are generally carried out at low temperatures (e.g., 0 °C) in a solvent like acetonitrile. nih.gov

Table 2: Regioselectivity in the Amination of 5-chloro-2,4,6-trifluoropyrimidine

| Amine Nucleophile | Major Product | Isomer Ratio (4-substituted : 2-substituted) |

|---|---|---|

| Ammonia | 4-Amino-5-chloro-2,6-difluoropyrimidine | 9 : 1 |

| Benzylamine | N-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | 5 : 1 |

This table presents the observed regioselectivity for the reaction of various amines with a model polychlorinated pyrimidine, highlighting the strong preference for substitution at the C-4 position. nih.gov

Reactions at the C-2 Chloro-position

While the C-4 position is generally more reactive, nucleophilic substitution at the C-2 chloro-position is also a critical derivatization pathway. This reaction can occur under non-catalyzed SNAr conditions, particularly with highly nucleophilic amines. nih.gov In some cases, palladium catalysts may be required to achieve high efficiency, especially with less reactive aryl- and heteroarylamines. nih.gov

The substitution at C-2 can be performed on a substrate where the C-4 position has already been functionalized, or it can be achieved regioselectively from a di- or trichloropyrimidine precursor. For instance, by using specific substrates like 2-chloro-4-thiomethoxy analogues, amination can be directed exclusively to the C-2 position. nih.gov This allows for the synthesis of 2-aminopyrimidine (B69317) derivatives that might be inaccessible through direct amination of standard dichloropyrimidines due to the preferential C-4 reactivity.

Introduction of Other Nucleophiles (e.g., Alkoxides, Thiolates)

Beyond amines, other nucleophiles such as alkoxides and thiolates can be effectively used to derivatize chloropyrimidines via SNAr reactions. These reactions expand the range of functional groups that can be introduced onto the pyrimidine core.

The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles illustrates this versatility. rsc.org Treatment with sodium phenoxide (NaOPh) and sodium thiophenoxide (NaSPh) leads to the formation of the corresponding 4-phenoxy and 4-phenylthio derivatives, respectively. rsc.org Similarly, reaction with an excess of sodium methoxide (B1231860) can lead to the substitution of the chloro group. rsc.org These reactions demonstrate that oxygen- and sulfur-centered nucleophiles readily displace the chlorine at the C-4 position, providing access to a diverse array of substituted pyrimidines. rsc.org

Reactions Involving the 4-Hydroxyl Group

The 4-hydroxyl group of 2-chloro-4-hydroxy-5-fluoropyrimidine is a key site for chemical modification, participating in a variety of reactions that allow for the synthesis of diverse derivatives. Its reactivity is influenced by the electron-withdrawing effects of the adjacent nitrogen atom, the chloro group at position 2, and the fluoro group at position 5. The hydroxyl group exists in tautomeric equilibrium with its keto form (a pyrimidinone), which influences its reaction pathways, particularly in alkylation reactions.

The 4-hydroxyl group can undergo O-alkylation to form ethers, a common strategy in medicinal chemistry to modify a compound's properties. However, the direct alkylation of hydroxypyrimidines with agents like alkyl halides can often lead to a mixture of N- and O-alkylated products due to the presence of the ring nitrogen atoms. nih.gov The ratio of these products is dependent on the specific substrate, the alkylating agent, and the reaction conditions, such as the choice of solvent and base. nih.gov While specific studies on this compound are not detailed in the provided results, the general reactivity of similar pyrimidinones (B12756618) suggests that selective O-alkylation can be challenging. nih.gov

Esterification of the hydroxyl group is another potential derivatization pathway, typically achieved by reacting the compound with acyl chlorides or anhydrides. These reactions convert the hydroxyl group into an ester, which can serve as a prodrug moiety or alter the molecule's electronic and physical properties.

Table 1: Representative Alkylation Reactions on Pyrimidinone Systems

| Substrate | Alkylating Agent | Conditions | Predominant Product | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)pyrimidin-2(1H)-one | Alkyl/Allyl Halides | Various | Mixture of N- and O-alkylation | nih.gov |

| Pyrimidin-2(1H)-one | 4-(Chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | - | Selective O-alkylation | nih.gov |

| tert-Butyl N-hydroxycarbamate | Methanesulfonates of alcohols | - | O-alkylation | organic-chemistry.org |

A crucial and widely used transformation of the 4-hydroxyl group in pyrimidines is its conversion to a halogen, most commonly chlorine. This reaction is typically accomplished using phosphorus oxychloride (POCl₃), often in the presence of an organic base like pyridine (B92270) or N,N-dimethylaniline. nih.govresearchgate.net The resulting 2,4-dichloro-5-fluoropyrimidine is a highly valuable intermediate, as the chlorine atoms at both the 2- and 4-positions are susceptible to sequential and regioselective nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The chlorination of hydroxypyrimidines is a well-established procedure that has been known for over a century. nih.govresearchgate.net Traditionally, the reaction involves heating the substrate in a large excess of POCl₃. researchgate.net However, for economic, environmental, and safety reasons, especially on a large scale, methods have been developed that use equimolar amounts of POCl₃. These modern protocols are often performed solvent-free by heating the reactants in a sealed reactor, resulting in high yields and purity of the chlorinated products. nih.govsemanticscholar.orgdntb.gov.uadoaj.org

Table 2: Conditions for Chlorination of Hydroxypyrimidines

| Hydroxypyrimidine Substrate | Chlorinating Agent | Conditions | Yield | Reference |

|---|---|---|---|---|

| General Hydroxypyrimidines | Excess POCl₃ | Reflux, organic base | General procedure | nih.govresearchgate.net |

| 2,4-Dihydroxy-6-methylpyrimidine | Equimolar POCl₃, Pyridine | 140°C, 2h, sealed reactor | 85% | nih.gov |

| Various Hydroxypyrimidines | Equimolar POCl₃ | Solvent-free, sealed reactor | High yields | nih.govsemanticscholar.org |

Reactions Involving the 5-Fluoro Group

The fluorine atom at the C-5 position is a defining feature of this compound, significantly influencing the ring's electronic properties and reactivity.

The carbon-fluorine bond is exceptionally strong, making the 5-fluoro group generally stable and resistant to cleavage. nih.gov Unlike other halogens such as bromine or iodine, fluorine is not easily displaced by nucleophiles in aromatic substitution reactions. While iodo- and bromo-analogs of fluoropyrimidine metabolites can undergo dehalogenation in enzymatic processes, the C-F bond's strength typically prevents this, leading to stable adduct formation. nih.gov

However, defluorination is not impossible. Under certain harsh basic conditions, fluorine displacement can occur as an undesired side reaction. For instance, treatment of a related β-fluoroenolate with sodium methoxide resulted in some dehalogenated and methoxy-substituted products. nih.gov Nucleophilic aromatic substitution (SₙAr) of fluorine can be achieved, particularly when the aromatic ring is highly activated by other strong electron-withdrawing groups. For example, the fluorine atom in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be substituted by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org This suggests that while challenging, displacement of the 5-fluoro group on the pyrimidine ring might be possible with potent nucleophiles under specific conditions.

The primary role of the 5-fluoro group is to act as a powerful activating group, enhancing the reactivity of the pyrimidine ring toward nucleophiles. Due to its high electronegativity, the fluorine atom exerts a strong electron-withdrawing inductive effect. nih.govresearchgate.net This effect, combined with the electron-withdrawing nature of the two ring nitrogens, makes the pyrimidine ring significantly π-deficient. wikipedia.org

This increased π-deficiency facilitates nucleophilic attack at the electron-poor carbon centers, particularly at positions 2, 4, and 6. wikipedia.org The fluorine at C-5 is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during nucleophilic addition, thereby lowering the activation energy for substitution reactions at other positions.

A classic biochemical example of this activating effect is the mechanism of inhibition of thymidylate synthase by the 5-fluorouracil (B62378) metabolite, FdUMP. The C-5 fluorine atom stabilizes the negative charge on the enolate formed after a cysteine residue from the enzyme attacks the C-6 position of the pyrimidine ring. nih.gov This stabilization prevents the subsequent catalytic step, leading to irreversible inhibition of the enzyme. nih.gov This principle extends to synthetic reactions, where the 5-fluoro group enhances the susceptibility of the C-2 chloro and C-4 hydroxyl (or its chlorinated derivative) groups to displacement by nucleophiles.

Table 3: Influence of Fluorine on Pyrimidine Ring Reactivity

| Feature | Effect of 5-Fluoro Group | Consequence | Reference |

|---|---|---|---|

| Electron Density | Strong inductive withdrawal | Increases π-deficiency of the ring | nih.govwikipedia.org |

| Reaction Intermediates | Stabilizes negative charge in Meisenheimer complexes | Lowers activation energy for SₙAr reactions | nih.gov |

| Aromaticity | Modifies electron density distribution | Affects overall reactivity and stability | researchgate.netnih.gov |

Ring Transformations and Rearrangement Pathways

The pyrimidine ring, particularly when substituted with electron-withdrawing groups, can undergo fascinating ring transformation and rearrangement reactions. These pathways often proceed through a mechanism involving nucleophilic addition, ring-opening, and subsequent ring-closure (ANRORC). nih.gov

One of the most well-known rearrangements in pyrimidine chemistry is the Dimroth rearrangement. This process typically involves the isomerization of heterocycles where heteroatoms are relocated within the ring system or between the ring and its substituents. nih.gov The reaction is often catalyzed by acids or bases and proceeds via a ring-opened intermediate. nih.gov

Furthermore, pyrimidine rings can be transformed into other heterocyclic systems. Treatment with strong nucleophiles can lead to ring cleavage and re-cyclization into different ring structures. For instance, reactions with hydrazine (B178648) can cause a ring contraction to form pyrazoles, while hydroxylamine (B1172632) can lead to isoxazoles. wur.nl The presence of activating groups, such as the fluoro and chloro substituents in this compound, enhances the susceptibility of the ring to the initial nucleophilic attack that initiates these transformations. wur.nl Quaternization of a ring nitrogen atom has also been shown to significantly increase the rate of these ring interconversions. wur.nl These transformations provide synthetic routes to novel heterocyclic scaffolds from readily available pyrimidine precursors. wur.nlacs.org

Table 4: Examples of Pyrimidine Ring Transformations

| Transformation Type | Reagent/Condition | Resulting Heterocycle | Mechanism | Reference |

|---|---|---|---|---|

| Dimroth Rearrangement | Acid or Base | Isomeric Pyrimidine | Ring Opening-Closure | wikipedia.orgnih.gov |

| Ring Contraction | Hydrazine | Pyrazole | ANRORC | wur.nl |

| Ring Contraction | Hydroxylamine | Isoxazole | ANRORC | wur.nl |

| Pyrimidine to Pyridine | α-Phenylacetamidines | Pyridine | Cycloaddition/Rearrangement | acs.org |

Spectroscopic and Computational Investigations of 2 Chloro 4 Hydroxy 5 Fluoropyrimidine and Its Derivatives

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 2-Chloro-4-hydroxy-5-fluoropyrimidine, a multi-faceted NMR approach employing various nuclei (¹H, ¹³C, ¹⁵N, and ¹⁹F) and advanced 2D techniques is essential for a complete structural assignment.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Chemical Shift Analysis

The chemical shifts observed in NMR spectroscopy provide crucial information about the electronic environment of each nucleus.

¹H NMR: In its tautomeric hydroxy form, this compound is expected to show a distinct signal for the proton on the C6 carbon of the pyrimidine (B1678525) ring. The exact chemical shift would be influenced by the electronegativity of the adjacent fluorine and nitrogen atoms. Additionally, a broader signal corresponding to the hydroxyl proton (OH) and another for the amine proton (NH) would be anticipated, the positions of which are often solvent and concentration-dependent.

¹³C NMR: The ¹³C NMR spectrum would display four distinct signals for the four carbon atoms in the pyrimidine ring. The chemical shifts would be significantly influenced by the attached functional groups. For instance, the carbon atom bonded to the fluorine (C5) would exhibit a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The carbon atoms attached to chlorine (C2) and oxygen (C4) would also have characteristic chemical shifts.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insights into the electronic structure of the nitrogen-containing pyrimidine ring. Two signals would be expected for the two nitrogen atoms, with their chemical shifts indicating their specific bonding environment within the heterocyclic system.

¹⁹F NMR: As a compound containing fluorine, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance would be expected for the fluorine atom at the C5 position. The chemical shift of this signal is highly sensitive to the electronic environment and can be a useful probe for intermolecular interactions.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Note: These are estimated values and can vary based on solvent and experimental conditions.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H (C6-H) | 7.5 - 8.5 | d | JHF ≈ 1-5 |

| ¹H (N-H) | 10.0 - 12.0 | br s | - |

| ¹H (O-H) | 9.0 - 11.0 | br s | - |

| ¹³C (C2) | 150 - 160 | s | - |

| ¹³C (C4) | 160 - 170 | d | ²JCF ≈ 15-25 |

| ¹³C (C5) | 135 - 145 | d | ¹JCF ≈ 220-250 |

| ¹³C (C6) | 140 - 150 | d | ²JCF ≈ 20-30 |

| ¹⁹F (C5-F) | -160 to -170 | d | JFH ≈ 1-5 |

This table is interactive. Users can sort and filter the data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regioselectivity

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other. For derivatives of this compound with additional protons, this technique would be invaluable in tracing out the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu For the parent compound, it would definitively link the C6-H proton signal to the C6 carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. columbia.edu This is particularly powerful for mapping out the complete carbon skeleton. For instance, the C6-H proton would show correlations to C2, C4, and C5, thereby confirming the substitution pattern on the pyrimidine ring. columbia.edu Similarly, the NH proton could show correlations to C2 and C4.

Conformational Analysis via NMR

NMR spectroscopy can also provide insights into the three-dimensional structure and conformational preferences of molecules. For derivatives of this compound, particularly those with flexible side chains, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space interactions between protons that are close to each other, which helps in determining the preferred conformation in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₄H₂ClFN₂O), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak ([M]+ or [M+H]+) that corresponds very closely to this calculated value, thus confirming the molecular formula.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₄H₂³⁵ClFN₂O | [M]+ | 147.9816 |

| C₄H₂³⁷ClFN₂O | [M+2]+ | 149.9787 |

This table is interactive. Users can sort and filter the data.

The presence of chlorine would result in a characteristic isotopic pattern, with the [M+2]+ peak having an intensity of approximately one-third of the molecular ion peak [M]+.

Fragmentation Pattern Elucidation and Mechanism

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller charged fragments. The analysis of these fragments provides a molecular fingerprint and can be used to deduce the structure of the original molecule.

For this compound, the fragmentation is likely to be initiated by the loss of small, stable neutral molecules or radicals. Plausible fragmentation pathways, based on the known behavior of pyrimidines and halogenated compounds, could include:

Loss of CO: A common fragmentation pathway for pyrimidinones (B12756618) is the elimination of a molecule of carbon monoxide.

Loss of Cl radical: Cleavage of the C-Cl bond to lose a chlorine radical is another expected fragmentation route.

Loss of HCN: The pyrimidine ring can undergo cleavage to eliminate a molecule of hydrogen cyanide.

By analyzing the m/z values of the resulting fragment ions, a detailed fragmentation mechanism can be proposed, further corroborating the structure of the compound.

Computational Chemistry for Reaction Mechanism and Property Prediction

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structures, properties, and reaction mechanisms that can be difficult or impossible to obtain through experimental means alone. For halogenated pyrimidines like this compound, computational methods are invaluable for predicting their behavior in chemical reactions and understanding their spectroscopic signatures. These theoretical approaches allow for the systematic study of various chemical phenomena at the atomic level.

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. physchemres.org This approach is favored for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules. derpharmachemica.comresearchgate.net DFT calculations are instrumental in exploring the geometry, electronic properties, and reactivity of pyrimidine derivatives. nih.gov

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. physchemres.org For this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), would be used to determine the most stable arrangement of its atoms. physchemres.orgnih.gov This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.gov

The electronic structure is also elucidated, providing information on the distribution of electrons within the molecule. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. researchgate.netbohrium.com For pyrimidine derivatives, these calculations can reveal how substituents like chlorine, fluorine, and hydroxyl groups influence the electronic properties of the pyrimidine ring. bohrium.com

Table 1: Illustrative Calculated Geometrical Parameters for a Substituted Pyrimidine using DFT

This table provides example data based on typical results for similar molecules, as specific data for this compound is not available in the cited literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++) |

| Bond Length | C2-Cl | 1.74 Å |

| C5-F | 1.35 Å | |

| C4-O | 1.36 Å | |

| N1-C2 | 1.33 Å | |

| C5-C6 | 1.38 Å | |

| Bond Angle | N1-C2-N3 | 120.5° |

| C4-C5-C6 | 118.9° | |

| C2-N3-C4 | 115.2° |

Density Functional Theory (DFT) Calculations

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for atoms like ¹H, ¹³C, and ¹⁹F. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov For this compound, predicting the ¹⁹F NMR chemical shift is particularly valuable for characterization, and DFT methods like ωB97XD have shown good accuracy for fluorinated molecules. rsc.orgmdpi.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govmdpi.com These calculations help in the assignment of vibrational modes, such as C-Cl, C-F, O-H, and various ring stretching and bending modes, providing a detailed picture of the molecule's vibrational behavior. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which are observed in UV-Vis absorption spectra. jchemrev.commdpi.comyoutube.com By computing the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted, offering insights into the electronic structure and chromophores within the molecule. researchgate.netgaussian.com

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Fluorinated Pyrimidine Derivative

This table illustrates the typical correlation between calculated and experimental data for similar compounds.

| Spectrum | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | C2 Chemical Shift | ~155 ppm | ~153 ppm |

| ¹⁹F NMR | C5-F Chemical Shift | ~ -165 ppm | ~ -168 ppm |

| IR | C=O Stretch | ~1710 cm⁻¹ | ~1705 cm⁻¹ |

| UV-Vis | λmax | ~265 nm | ~268 nm |

Transition State Analysis and Reaction Pathway Energetics

A significant application of DFT is in the study of chemical reaction mechanisms. msu.edu For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the chlorine atom at the C2 position is replaced by a nucleophile. zenodo.orgnih.gov

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. rjeid.comtandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.

For a molecule like this compound, MD simulations can be used to investigate its conformational landscape, especially if it is part of a larger, more flexible derivative. nih.govnih.gov These simulations can identify the most populated conformations in different environments (e.g., in various solvents) and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where conformational flexibility can play a key role in binding. acs.org

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and reactivity. researchgate.netscience.gov These descriptors provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule. nih.gov

Important descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Related to the HOMO and LUMO energies, respectively.

Electronegativity (χ) and Chemical Hardness (η) : Measures of a molecule's ability to attract electrons and its resistance to changes in electron distribution. nih.gov

Electrophilicity Index (ω) : A measure of a molecule's ability to act as an electrophile.

Fukui Indices (f(r)) are particularly useful local reactivity descriptors. derpharmachemica.comscirp.org They are derived from conceptual DFT and indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic or electrophilic attack. The Fukui function is calculated based on the change in electron density at a particular atom when an electron is added to or removed from the molecule. scirp.org

f+ : Indicates the reactivity towards a nucleophilic attack (where an electron is accepted).

f- : Indicates the reactivity towards an electrophilic attack (where an electron is donated).

For this compound, calculating the Fukui indices for each atom in the ring would identify the most likely sites for reaction. It would be expected that the C2 atom, bonded to the electronegative chlorine, would have a high f+ value, confirming it as the primary site for nucleophilic substitution. scirp.org

Table 3: Hypothetical Fukui Indices for this compound

This table presents expected trends in reactivity for the specified molecule based on general principles and studies of similar compounds.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Most Likely Reaction |

| N1 | Low | Moderate | Electrophilic Attack |

| C2 | High | Low | Nucleophilic Attack |

| N3 | Low | Moderate | Electrophilic Attack |

| C4 | Moderate | Low | Nucleophilic Attack |

| C5 | Low | High | Electrophilic Attack |

| C6 | Moderate | High | Electrophilic Attack |

Medicinal Chemistry Applications of 2 Chloro 4 Hydroxy 5 Fluoropyrimidine Scaffold and Analogues

Design and Synthesis of Bioactive Pyrimidine (B1678525) Derivatives

The synthesis of bioactive molecules leveraging the 2-Chloro-4-hydroxy-5-fluoropyrimidine scaffold often involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. thieme.de

A common synthetic route involves the base-catalyzed chlorination of 5-fluorouracil (B62378) to yield the dichlorinated intermediate, 2,4-dichloro-5-fluoropyrimidine (B19854). japsonline.com Subsequent selective hydrolysis or amination at the C4 position can introduce a hydroxyl or amino group, respectively, while retaining the reactive chlorine atom at the C2 position for further functionalization. japsonline.com This C2 position is a key site for introducing various substituents to explore structure-activity relationships.

For instance, microwave-assisted synthesis has been employed to create 2-amino-4-chloro-pyrimidine derivatives by reacting 2-amino-4-chloropyrimidine (B19991) with different substituted amines in the presence of a base. nih.gov Another approach involves the reaction of a β-fluoroenolate salt, potassium (Z)-2-cyano-2-fluoroethenolate, with amidines to produce 2-alkyl- and 2-aryl-substituted 5-fluoro-4-aminopyrimidines under mild conditions. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical entities with improved properties. nih.govnih.govuniroma1.it These approaches involve replacing the core structure (scaffold) or specific functional groups of a known active molecule with others that maintain similar biological activity. nih.gov

In the context of pyrimidine derivatives, scaffold hopping can lead to the discovery of new heterocyclic systems that mimic the essential pharmacophoric features of the original pyrimidine ring. This can result in compounds with altered physical and chemical properties, such as improved solubility or metabolic stability, while retaining the desired biological effect. uniroma1.it

Bioisosteric replacement is frequently used to modify the substituents on the pyrimidine ring. researchgate.net For example, the chlorine atom at the C2 position can be replaced with other groups to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Similarly, the hydroxyl group at C4 and the fluorine at C5 can be substituted with bioisosteres to fine-tune the compound's activity and selectivity.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has become a prominent strategy for identifying lead compounds. nih.govbohrium.com This method begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once promising fragments are identified, they can be optimized and grown into more potent, drug-like molecules. nih.govnih.gov

The this compound scaffold can serve as a valuable starting point or a component in FBDD. rsc.org Its relatively simple structure and defined substitution points make it an ideal candidate for inclusion in fragment libraries. By identifying fragments that bind to a target of interest, medicinal chemists can then use the pyrimidine core as a template to link or grow these fragments, ultimately leading to the development of novel inhibitors. drugdiscoverychemistry.com

Anticancer Activity and Molecular Mechanisms

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines. researchgate.netnih.govmdpi.com

For example, a series of quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline chalcones, showed potent antiproliferative activity. nih.gov Specifically, compound 14g displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM against several cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. rsc.org Another compound, 16c , exhibited cytotoxic activity that was 10.0-fold higher than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. nih.govrsc.org

Anticancer Activity of Selected Pyrimidine Derivatives

| Compound | Cancer Cell Line | Activity (GI50) |

|---|---|---|

| 14g | K-562 (Leukemia) | 0.622 µM |

| RPMI-8226 (Leukemia) | < 1.81 µM | |

| HCT-116 (Colon Cancer) | < 1.81 µM | |

| LOX IMVI (Melanoma) | < 1.81 µM | |

| MCF7 (Breast Cancer) | < 1.81 µM | |

| 16a | Various | Potent Cytostatic and Cytotoxic Activity |

| 16c | Various | High Cytotoxic Activity (10x Doxorubicin) |

Inhibition of Kinases and Other Molecular Targets

One of the primary mechanisms through which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases. researchgate.net Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer.

Furo[2,3-d]pyrimidine derivatives, which are bioisosteres of purines, have been extensively studied as kinase inhibitors. researchgate.net For instance, a novel class of these compounds was found to be potent dual inhibitors of Tie-2 and VEGFR-2 receptor tyrosine kinases. researchgate.net Another series of 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines were designed as multitarget inhibitors of receptor tyrosine kinases and dihydrofolate reductase (DHFR). researchgate.net

The 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold has also been identified as a building block for synthesizing kinase inhibitors. The trifluoromethyl group in these compounds often enhances their binding affinity to the target enzymes. Furthermore, 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial kinases PfGSK3 and PfPK6. nih.gov

Interference with Signaling Pathways and Apoptosis Induction

Beyond direct enzyme inhibition, pyrimidine derivatives can interfere with critical cellular signaling pathways and induce apoptosis (programmed cell death) in cancer cells. mdpi.com

A series of 2-sulfonyl-pyrimidinyl derivatives were developed as potent apoptosis inhibitors by stabilizing mitochondrial respiratory complex II. nih.gov This action prevents the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov

The Bcl-2 family of proteins, which are key regulators of apoptosis, are often targeted by anticancer agents. mdpi.com Pyrimidine derivatives can modulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, thereby pushing cancer cells towards apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies for Anticancer Agents

Structure-activity relationship (SAR) studies are essential for optimizing the anticancer activity of pyrimidine derivatives. nih.govdrugdesign.orgnih.gov These studies involve systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity. drugdesign.org

For pyrimidine-based anticancer agents, SAR studies have revealed the importance of various structural features: researchgate.netresearchgate.net

Substituents at the C2 and C4 positions: The nature of the groups at these positions significantly influences the compound's potency and selectivity. For example, in a series of 2,5-disubstituted pyrimidines, the substituents introduced via Suzuki coupling played a crucial role in their cytotoxic activity against HeLa cells. researchgate.net

The 5-fluoro substituent: The fluorine atom at the C5 position often enhances the biological activity of pyrimidine derivatives. nih.gov This is attributed to its ability to increase metabolic stability and binding affinity.

In a study of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, the presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety at the 5-position and the nature of the substituent at the 3-position of the 4-thiazolidinone (B1220212) ring were found to be critical for anticancer cytotoxicity. nih.gov

Overcoming Chemoresistance in Fluoropyrimidine Therapies

Fluoropyrimidines, such as 5-fluorouracil (5-FU), are mainstays in chemotherapy for various solid tumors. However, the development of chemoresistance is a significant clinical challenge that limits their efficacy. nih.govnih.gov Resistance to fluoropyrimidines can arise from multiple mechanisms, including alterations in drug metabolism, changes in the drug target enzyme thymidylate synthase (TS), and defects in cellular apoptosis pathways. nih.govnih.gov

The this compound scaffold and its analogues represent a promising avenue for developing novel compounds that can overcome these resistance mechanisms. By modifying the core pyrimidine structure, researchers aim to create derivatives with improved pharmacological properties that can either evade the resistance mechanisms or possess novel mechanisms of action.

One key strategy to overcome resistance is the development of compounds that are less susceptible to the metabolic pathways that deactivate 5-FU. nih.gov For instance, alterations at the 2- and 4-positions of the pyrimidine ring can influence the molecule's interaction with the enzymes responsible for both its activation and catabolism.

Furthermore, modifications to the 5-fluoropyrimidine (B1206419) scaffold can lead to compounds that have a higher affinity for or a different mode of binding to thymidylate synthase, the primary target of 5-FU. This could potentially render them effective against tumors that have developed resistance through TS overexpression or mutation. nih.gov

Another approach involves designing fluoropyrimidine analogues that are more potent inducers of apoptosis. Chemoresistance is often linked to the cancer cells' ability to evade programmed cell death. nih.gov By creating derivatives that can more effectively trigger apoptotic pathways, it may be possible to circumvent this form of resistance.

While direct studies on this compound for overcoming chemoresistance are not extensively documented, the principles of medicinal chemistry suggest that its unique substitution pattern could serve as a valuable template. The chlorine atom at the 2-position and the hydroxyl group at the 4-position can be strategically modified to fine-tune the electronic and steric properties of the molecule, potentially leading to derivatives with enhanced efficacy against resistant cancer cell lines.

Antimicrobial and Antifungal Potential

The 5-fluoropyrimidine scaffold is not only a cornerstone of cancer chemotherapy but also a foundation for the development of antimicrobial and antifungal agents. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a key feature that often imparts significant biological activity.

Activity against Bacterial and Fungal Species

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The presence of both chlorine and fluorine atoms on the pyrimidine ring can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved cellular uptake and efficacy against a range of microbial species.

Studies have shown that various substituted pyrimidine derivatives exhibit significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, certain novel pyrimidine derivatives have demonstrated notable inhibitory effects against pathogenic fungi like Candida albicans. researchgate.net The structural modifications on the pyrimidine core play a crucial role in determining the spectrum and potency of their antimicrobial and antifungal activities.

Below is a table summarizing the antimicrobial and antifungal activity of selected pyrimidine derivatives, demonstrating the potential of this chemical class.

| Compound Type | Target Organism | Activity |

| Fluorinated Pyrimidine Derivative | Candida albicans | Antifungal activity observed researchgate.net |

| Pyrimidine Derivative | Escherichia coli | Antibacterial activity noted mdpi.com |

| Pyrimidine Derivative | Staphylococcus aureus | Antibacterial activity noted mdpi.com |

| Pyrazolo[1,5-a]pyrimidine Derivative | Aspergillus fumigatus | Antifungal activity observed eijppr.com |

| Pyrazolo[1,5-a]pyrimidine Derivative | Geotrichum candidum | Antifungal activity observed eijppr.com |

It is important to note that the specific activity of this compound would need to be determined through direct testing. However, the data from related compounds suggest that this scaffold is a promising starting point for the development of new antimicrobial and antifungal drugs.

Targeting DNA and RNA Synthesis Pathways

The primary mechanism by which fluoropyrimidines exert their antimicrobial and antifungal effects is through the disruption of nucleic acid synthesis. ontosight.aiclinpgx.org Similar to their mechanism of action in cancer cells, these compounds act as antimetabolites, interfering with the synthesis of DNA and RNA, which are essential for microbial growth and replication.

Once inside the microbial cell, 5-fluoropyrimidine derivatives are metabolized into fraudulent nucleotides. nih.gov One of the key active metabolites, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), is a potent inhibitor of thymidylate synthase. ontosight.aiclinpgx.org This enzyme is critical for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis. nih.gov Inhibition of thymidylate synthase leads to a depletion of the dTMP pool, which in turn halts DNA replication and leads to "thymineless death" in susceptible microbes. nih.gov

Furthermore, another metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). clinpgx.orgnih.gov This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately contributing to the antimicrobial effect.

The dual action of targeting both DNA and RNA synthesis pathways makes fluoropyrimidine derivatives potent antimicrobial agents. The this compound scaffold, by serving as a precursor to these active metabolites, is thus implicated in these mechanisms of action.

Antiviral Applications

The versatility of the fluoropyrimidine scaffold extends to the realm of antiviral drug discovery. Nucleoside analogues, which are structurally similar to the building blocks of DNA and RNA, have been a cornerstone of antiviral therapy for decades. The this compound core can be incorporated into nucleoside-like structures to generate novel antiviral candidates.

Inhibition of Viral Replication (e.g., Influenza, HBV, SARS-CoV-2)

Fluoropyrimidine nucleoside analogues have shown promise in inhibiting the replication of a variety of RNA viruses. A notable example is 4'-fluorouridine (B8696964) (4'-FlU), which has demonstrated potent antiviral activity against respiratory syncytial virus (RSV) and SARS-CoV-2. nih.gov This analogue acts as a blocker of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses. researchgate.net

While direct studies on this compound analogues against a broad range of viruses are emerging, the known activity of related compounds suggests potential applications. For instance, various pyrimidine derivatives have been investigated as inhibitors of influenza virus replication. nih.govnih.gov The mechanism often involves targeting viral proteins essential for replication, such as the viral polymerase or nucleoprotein.

The development of effective oral antiviral agents is a major goal in combating viral diseases. The chemical properties of the this compound scaffold can be tailored to improve oral bioavailability, making it an attractive starting point for the design of new antiviral drugs.

Mechanism of Action Studies in Antiviral Contexts

The primary mechanism by which fluoropyrimidine nucleoside analogues exert their antiviral activity is by targeting the viral RNA-dependent RNA polymerase (RdRp). nih.govmdpi.com After entering the host cell, these analogues are converted into their triphosphate form by host cell kinases. nih.gov This active triphosphate metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp.

Once incorporated, the fluoropyrimidine analogue can inhibit viral replication through several mechanisms. One common mechanism is chain termination, where the incorporated analogue prevents the addition of further nucleotides, thus halting the elongation of the viral RNA. nih.gov Another mechanism is lethal mutagenesis, where the incorporated analogue causes errors in the viral genome during subsequent rounds of replication, leading to the production of non-viable virus particles. mdpi.com

Studies on compounds like 4'-fluorouridine have shown that they can effectively stall the viral RdRp, thereby blocking the synthesis of the viral genome. researchgate.net This mechanism of action is likely to be shared by other antiviral fluoropyrimidine nucleoside analogues derived from scaffolds such as this compound. The specific interactions between the analogue and the viral polymerase, as well as the precise consequences of its incorporation, are areas of active research in the development of new antiviral therapies.

Anti-Inflammatory Activities

The pyrimidine scaffold, particularly when substituted with functionalities like halogens and hydroxyl groups, is a recognized pharmacophore in the design of anti-inflammatory agents. Analogues of this compound are explored for their potential to mitigate inflammatory processes, primarily by interfering with the signaling pathways and enzymatic activities that drive inflammation. The electronic properties conferred by the chlorine and fluorine atoms, combined with the hydrogen-bonding capability of the hydroxyl group, allow for specific interactions with biological targets involved in the inflammatory cascade.

Modulation of Inflammatory Mediators (e.g., COX-2, TNF-α)

A primary strategy in developing anti-inflammatory drugs is the targeted inhibition of key inflammatory mediators. Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) are critical players in inflammation, and pyrimidine derivatives have been designed to modulate their activity.

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.gov Various pyrimidine derivatives have demonstrated potent and selective COX-2 inhibitory activity. For instance, certain pyrimidine-5-carbonitrile hybrids have shown significant COX-2 inhibition, with IC50 values in the submicromolar range, comparable to the reference drug Celecoxib. mdpi.com Similarly, novel derivatives bearing a thiazolyl-hydrazine-methyl sulfonyl moiety also showed significant and selective COX-2 inhibition with an IC50 value of 0.140 ± 0.006 μmol/L. nih.gov The pyrimidine core often serves as a central scaffold to which other pharmacophoric groups, such as a sulfonamide, are attached to achieve high-affinity binding within the COX-2 active site. mdpi.com

| Compound Class | Specific Derivative Example | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Pyrimidine-5-carbonitrile hybrids | Compound 5d | Submicromolar (comparable to Celecoxib) | Not specified | mdpi.com |

| Thiazolyl-hydrazine-methyl sulfonyl pyrimidines | Compound 34 | 0.140 ± 0.006 | >714.28 | nih.gov |

| N-hydroxyurea derivatives | Diclofenac analog (Compound 3) | Potent dual inhibitor | Not specified | mdpi.com |

| Benzhydrylpiperazine-based derivatives | Compound 9d (4-Cl substitution) | 0.25 ± 0.03 | Not specified | rsc.org |

Tumor Necrosis Factor-alpha (TNF-α) Inhibition: TNF-α is a pro-inflammatory cytokine that plays a central role in systemic inflammation and is a key target in autoimmune diseases. nih.gov Small-molecule inhibitors of TNF-α are sought after as alternatives to biologic therapies. Some small molecules have been developed that can distort the TNF-α trimer upon binding, leading to aberrant signaling when the trimer interacts with its receptor, TNFR1. medchemexpress.com Research has shown that anti-TNF-α therapy can control synovial inflammation and reduce joint erosions in inflammatory arthritis. nih.gov While specific data on this compound analogues as direct TNF-α inhibitors is emerging, the broader class of heterocyclic compounds is actively being investigated for this purpose. For example, certain inhibitors have demonstrated the ability to suppress TNF-induced IL-6 in mouse models, indicating in vivo efficacy. medchemexpress.com

Other Pharmacological Activities (e.g., Antidiabetic, Antioxidant)

Beyond anti-inflammatory effects, the pyrimidine scaffold is a versatile platform for developing agents with other therapeutic properties.

Antidiabetic Activity: Pyrimidine derivatives are recognized for their potential in managing diabetes mellitus. They can target various pathways relevant to the disease, including the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. nih.govnih.gov The inhibition of these enzymes slows the absorption of glucose, helping to manage hyperglycemia. remedypublications.comremedypublications.com Studies have shown that some fused pyrimidine derivatives can significantly inhibit α-amylase. nih.gov For instance, certain thiazolopyrimidine derivatives have been identified as promising candidates for further antidiabetic studies. nih.gov

Antioxidant Activity: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can offer therapeutic benefits. Pyrimidine and uracil (B121893) derivatives have been investigated for their antioxidant potential. researchgate.net The ability of these compounds to scavenge free radicals and inhibit lipid peroxidation is a key measure of this activity. nih.gov Some novel pyrimidine acrylamides exhibit moderate to good lipid peroxidation inhibition. mdpi.com The introduction of a fluorine atom can, in some cases, enhance antioxidant activity. researchgate.netresearchgate.net Research on pyrido[2,3-d]pyrimidines has shown that these compounds can strongly inhibit lipid peroxidation and also act as inhibitors of lipoxygenase (LOX), an enzyme involved in inflammatory and oxidative pathways. nih.gov

| Activity | Compound Class | Finding | Reference |

|---|---|---|---|

| Antidiabetic | Thiazolopyrimidine derivatives | Showed a 75.29% inhibition of α-amylase compared to the positive control group. | nih.gov |

| Antioxidant | Pyrimidine acrylamides | Exhibited moderate antioxidant activity in the DPPH assay and moderate to good lipid peroxidation inhibition. | mdpi.com |

| Antioxidant (Anti-LOX) | Pyrido[2,3-d]pyrimidine (derivative 2a) | Demonstrated a lipoxygenase inhibitory IC50 value of 42 µM. | nih.gov |

| Antioxidant (Anti-LOX) | Pyrido[2,3-d]pyrimidine (chalcone 1g) | Demonstrated a lipoxygenase inhibitory IC50 value of 17 µM. | nih.gov |

Targeted Drug Delivery Systems and Prodrug Strategies

Fluoropyrimidines, such as the well-known anticancer agent 5-fluorouracil (5-FU), often face challenges related to systemic toxicity and lack of tumor selectivity. guidechem.com To overcome these limitations, targeted drug delivery and prodrug strategies are employed. These approaches aim to mask the drug's activity until it reaches the target site, thereby improving the therapeutic index. nih.govmdpi.com

Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical processes. mdpi.com This strategy can enhance properties like bioavailability and tumor-specific activation. nih.gov Nanodelivery systems, such as polymeric nanoparticles, liposomes, and hydrogels, are also being developed to carry fluoropyrimidine drugs, enabling controlled release and targeted delivery to tumor tissues. nih.govajhponline.com

Derivatization for Enhanced Cellular Uptake and Specificity

Chemical modification, or derivatization, of the core this compound scaffold is a key strategy for improving its pharmacological profile. By adding or altering functional groups, researchers can modulate properties like lipophilicity, solubility, and affinity for cellular transporters, all of which influence cellular uptake and target specificity.

One common approach is the creation of mutual prodrugs, where the fluoropyrimidine is linked to another active molecule, such as an HDAC inhibitor or oxaliplatin. researchgate.netnih.gov This can lead to synergistic effects and improved targeting. Another strategy involves linking the drug to a targeting moiety, like an RGD peptide, which specifically binds to receptors (e.g., integrin αvβ3) that are overexpressed on cancer cells. researchgate.net Such derivatization aims to concentrate the drug at the site of action, enhancing its efficacy while minimizing exposure to healthy tissues.

Biotransformation and Metabolic Pathways in Biological Systems

Understanding the metabolic fate of fluoropyrimidine derivatives is crucial for predicting their efficacy and toxicity. These compounds undergo extensive biotransformation in the body. The primary metabolic pathway for many fluoropyrimidines, including the chemotherapeutic 5-FU, is catabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). ontosight.ainih.govresearchgate.net

The catabolic pathway proceeds as follows:

DPD Action: More than 80% of an administered dose of 5-FU is rapidly broken down by DPD into the inactive metabolite, 5,6-dihydro-5-fluorouracil (5-FUH2). researchgate.net

Further Breakdown: 5-FUH2 is then converted to α-fluoro-β-ureidopropionic acid (FUPA) by dihydropyrimidinease (DPYS). nih.gov

Final Step: FUPA is subsequently metabolized to α-fluoro-β-alanine (FBAL) by β-ureidopropionase (UPB1). nih.gov

Advanced Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Drug Discovery

The confluence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the drug discovery pipeline, and the development of novel pyrimidine-based therapeutics is no exception. Machine learning (ML) algorithms and deep learning models are being increasingly employed to accelerate the identification of promising drug candidates, optimize their properties, and design novel molecular structures with enhanced efficacy and safety profiles.

Furthermore, generative AI models are capable of de novo drug design, creating entirely new molecular structures with desired pharmacological characteristics. By leveraging these models, researchers can explore a vast chemical space to design novel derivatives of 2-Chloro-4-hydroxy-5-fluoropyrimidine tailored to inhibit specific enzymes or modulate protein-protein interactions implicated in disease. This integration of AI not only accelerates the discovery process but also opens up new avenues for creating more potent and selective therapeutics.

Below is an interactive data table summarizing the application of various AI and ML techniques in pyrimidine drug discovery.

| AI/ML Technique | Application in Pyrimidine Drug Discovery | Potential Impact on this compound Derivatives |

| Virtual Screening | Rapidly screen large compound libraries to identify potential binders to a biological target. | Identify novel derivatives with high binding affinity to cancer or microbial targets. |

| Molecular Docking | Predict the binding mode and affinity of a molecule to a protein's active site. | Optimize the substituents on the pyrimidine ring for enhanced target engagement. |

| QSAR Modeling | Develop mathematical models to predict the biological activity of compounds based on their chemical structure. | Predict the potency of new analogs before synthesis, prioritizing the most promising candidates. |

| Generative Models | Design novel molecules with desired properties from scratch. | Create innovative pyrimidine scaffolds with improved drug-like properties and novel mechanisms of action. |

| Predictive ADMET | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of drug candidates. | Reduce late-stage attrition by identifying and mitigating potential liabilities early in development. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of functionalized pyrimidines is a mature field, yet the quest for more efficient, sustainable, and versatile synthetic methodologies continues. For a key building block like this compound, the development of novel reaction pathways and catalytic systems is crucial for accessing a wider range of derivatives with diverse biological activities.

Recent advancements in synthetic organic chemistry offer exciting possibilities. For instance, the use of modern electrophilic fluorinating agents, such as SelectFluor™, provides a practical and direct route for the synthesis of fluorinated pyrimidines. mdpi.com The development of transition-metal-free catalytic systems is another promising area, offering milder reaction conditions and reducing the risk of metal contamination in the final products. mdpi.com

Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. mdpi.com The application of these techniques to the derivatization of this compound could facilitate the rapid generation of compound libraries for biological screening. Furthermore, the development of catalytic methods for the selective functionalization of the C-H bonds of the pyrimidine ring would represent a major step forward, enabling the introduction of new substituents without the need for pre-functionalized starting materials.

The table below highlights some innovative synthetic approaches applicable to the derivatization of fluorinated pyrimidines.

| Synthetic Approach | Description | Relevance to this compound |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Enables rapid synthesis of a diverse library of derivatives for high-throughput screening. mdpi.com |

| Transition-Metal-Free Catalysis | Employs organocatalysts or other non-metallic systems to promote reactions. | Offers a more sustainable and cost-effective approach to synthesis, avoiding heavy metal contamination. mdpi.com |

| C-H Functionalization | Directly converts C-H bonds into new functional groups. | Allows for the late-stage modification of the pyrimidine core, providing access to novel chemical space. |

| Flow Chemistry | Conducts reactions in a continuous-flow reactor. | Improves reaction control, safety, and scalability for the large-scale production of key intermediates. |